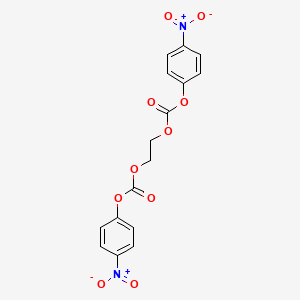
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate is a chemical compound with the molecular formula C18H16N2O10. It is characterized by the presence of nitrophenyl groups and carbonate linkages, making it a compound of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with ethylene carbonate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-nitrophenol+ethylene carbonate→2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The carbonate linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonate linkages under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbonate derivatives.
Applications De Recherche Scientifique
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate involves its interaction with molecular targets through its nitrophenyl and carbonate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modulation of their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-nitrophenoxy)ethanol: Similar in structure but lacks the carbonate linkage.
4-nitrophenyl carbonate: Contains the carbonate group but lacks the ethylene linkage.
4-nitrophenyl acetate: Similar nitrophenyl group but different ester linkage.
Uniqueness
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate is unique due to the presence of both nitrophenyl and carbonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various scientific fields make it a compound of significant interest.
Propriétés
Numéro CAS |
150673-50-0 |
|---|---|
Formule moléculaire |
C16H12N2O10 |
Poids moléculaire |
392.27 g/mol |
Nom IUPAC |
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C16H12N2O10/c19-15(27-13-5-1-11(2-6-13)17(21)22)25-9-10-26-16(20)28-14-7-3-12(4-8-14)18(23)24/h1-8H,9-10H2 |
Clé InChI |
IQVNUQCXVSYPQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Numéros CAS associés |
150673-50-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)
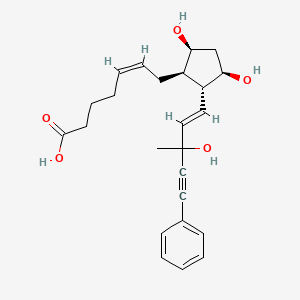

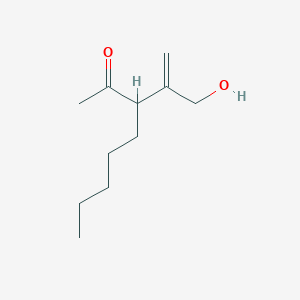


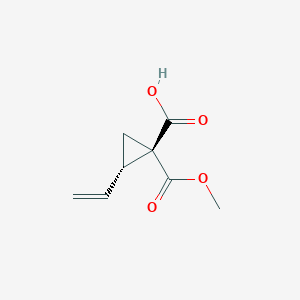
![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
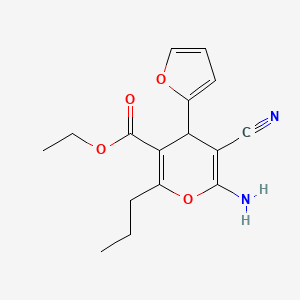

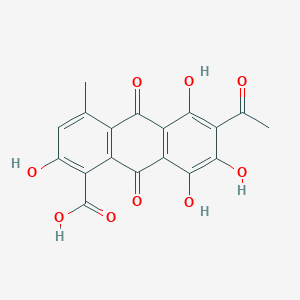
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
